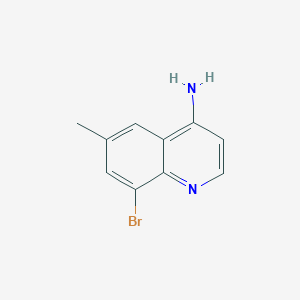

4-Amino-8-bromo-6-methylquinoline

説明

Significance of the Quinoline (B57606) Core Structure in Contemporary Heterocyclic Chemistry

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. numberanalytics.comfiveable.me This bicyclic aromatic structure imparts a unique combination of electronic and steric properties, making it a versatile building block in the synthesis of complex molecules. numberanalytics.comresearchgate.net The nitrogen atom within the pyridine ring influences the electron distribution of the entire system, rendering it electron-deficient and susceptible to a variety of chemical transformations, including both electrophilic and nucleophilic substitutions. numberanalytics.comvedantu.com This inherent reactivity allows for the introduction of diverse functional groups, leading to a vast library of quinoline derivatives with a wide array of applications. nih.govorientjchem.org Consequently, the quinoline motif is a privileged structure in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and functional organic materials. numberanalytics.comnih.govorientjchem.org

Historical Context of Quinoline Derivative Research and Development

The history of quinoline research dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.govresearchgate.net A significant milestone in its history was the discovery of its connection to quinine, an antimalarial agent derived from the bark of the cinchona tree. numberanalytics.com This link spurred extensive research into quinoline derivatives, leading to the development of numerous synthetic antimalarial drugs like chloroquine (B1663885) and primaquine. nih.gov Over the decades, the applications of quinoline derivatives have expanded far beyond their initial use. Researchers have developed various synthetic methodologies, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, to create a multitude of substituted quinolines. researchgate.netnoveltyjournals.com These efforts have resulted in compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govnih.gov

Scope of 4-Amino-8-bromo-6-methylquinoline within Current Academic Inquiry

Within the broader landscape of quinoline research, this compound has emerged as a compound of specific academic interest. Its structure, featuring an amino group at the 4-position, a bromine atom at the 8-position, and a methyl group at the 6-position, presents a unique combination of substituents that can be strategically modified. This trisubstituted pattern allows for fine-tuning of the molecule's properties and serves as a key intermediate in the synthesis of more complex chemical entities. Current research involving this compound and its close analogs primarily focuses on its utility as a building block in the development of novel bioactive molecules and functional materials. For instance, related 4-aminoquinoline (B48711) derivatives are investigated for their potential as pharmaceutical agents. chemimpex.com The presence of the bromine atom offers a reactive handle for cross-coupling reactions, enabling the introduction of various organic fragments, while the amino and methyl groups can influence the compound's solubility, basicity, and biological interactions.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C10H9BrN2 | 237.10 | Trisubstituted quinoline with amino, bromo, and methyl groups. sigmaaldrich.comsigmaaldrich.com |

| 4-Amino-8-bromoquinoline | C9H7BrN2 | 223.07 | Precursor with amino and bromo substituents. chemimpex.com |

| 8-Bromo-4-chloro-6-methylquinoline | C10H7BrClN | 256.53 | A related intermediate with chloro and bromo groups. bldpharm.com |

| 4-Bromo-6-methylisoquinoline | C10H8BrN | 222.08 | An isomer with a different nitrogen position. nih.gov |

| 6-Aminoquinoline | C9H8N2 | 144.17 | A simpler amino-substituted quinoline. chemicalbook.com |

The synthesis of this compound itself and its utilization in further chemical transformations are active areas of investigation. Synthetic routes often involve multi-step processes, starting from simpler quinoline or aniline (B41778) precursors. For example, the synthesis of related bromo- and amino-substituted quinolines can involve bromination, nitration, reduction, and amination reactions. The strategic placement of the bromo and amino groups is crucial for subsequent reactions, such as palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures.

The ongoing academic inquiry into this compound underscores the enduring importance of substituted quinolines in the quest for new molecules with tailored functions. As researchers continue to explore its reactivity and potential applications, this compound is poised to contribute to advancements in various fields of chemical science.

Structure

3D Structure

特性

CAS番号 |

1189105-62-1 |

|---|---|

分子式 |

C10H9BrN2 |

分子量 |

237.10 g/mol |

IUPAC名 |

8-bromo-6-methylquinolin-4-amine |

InChI |

InChI=1S/C10H9BrN2/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h2-5H,1H3,(H2,12,13) |

InChIキー |

YMZGGSZAFQVJLD-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=C(C=CN=C2C(=C1)Br)N |

製品の起源 |

United States |

Chemical Reactivity and Transformation Mechanisms of 4 Amino 8 Bromo 6 Methylquinoline

Nucleophilic Substitution Reactions Involving Halogen and Amino Substituents

The presence of both a halogen (bromine) and an amino group on the quinoline (B57606) ring allows for a range of nucleophilic substitution reactions. The reactivity of these sites is influenced by the electronic properties of the quinoline system.

The bromine atom at the 8-position and the amino group at the 4-position are susceptible to substitution by various nucleophiles. The feasibility of these reactions often depends on the reaction conditions and the nature of the nucleophile. For instance, in related quinoline systems, the halogen atom can be displaced by nucleophiles. evitachem.com Similarly, amino groups can be involved in substitution reactions, although this is less common than the substitution of halogens.

In a broader context of quinoline chemistry, nucleophilic substitution reactions are well-documented. For example, chloroquinolines readily undergo substitution at the 4-position with various nucleophiles, including amines, azides, and hydrazines. mdpi.com This suggests that the 4-amino group in 4-Amino-8-bromo-6-methylquinoline could potentially be replaced under specific conditions.

The following table summarizes potential nucleophilic substitution reactions for this compound based on the reactivity of similar quinoline derivatives.

| Position | Substituent | Potential Nucleophiles | Potential Products |

| 4 | Amino | Hydroxide, Alkoxides | 4-Hydroxy-8-bromo-6-methylquinoline, 4-Alkoxy-8-bromo-6-methylquinoline |

| 8 | Bromo | Amines, Thiolates, Cyanide | 8-Amino-4-amino-6-methylquinoline, 8-Thio-4-amino-6-methylquinoline, 4-Amino-6-methylquinoline-8-carbonitrile |

Mechanistic studies on the amination of bromoquinolines often point towards a palladium-catalyzed process, such as the Buchwald-Hartwig amination. This reaction involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the aminated product. researchgate.net The choice of ligand on the palladium catalyst is crucial for the efficiency of the reaction. researchgate.net

For other nucleophilic substitutions, the mechanism can vary. In the case of replacing a halogen with a different nucleophile, the reaction often proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is facilitated by the electron-withdrawing nature of the quinoline ring, which stabilizes the intermediate Meisenheimer complex.

Oxidation and Reduction Pathways of the Quinoline Moiety

The quinoline ring system in this compound can undergo both oxidation and reduction, leading to a variety of derivatives. evitachem.com

Oxidation of the quinoline nitrogen atom leads to the formation of a quinoline N-oxide. evitachem.com This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The resulting N-oxide is a versatile intermediate. For example, quinoline N-oxides can be used in Suzuki-Miyaura coupling reactions. researchgate.net The N-oxide group can activate the quinoline ring towards further functionalization and can be subsequently removed if desired.

The quinoline ring can be selectively reduced. Catalytic hydrogenation is a common method for the reduction of the quinoline system. researchgate.net Depending on the catalyst and reaction conditions, either the pyridine (B92270) or the benzene (B151609) ring of the quinoline can be reduced. For instance, prolonged reduction times can lead to the formation of 1,2,3,4-tetrahydroquinoline (B108954) derivatives. researchgate.net The presence of substituents on the ring can influence the regioselectivity of the reduction.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The bromine atom at the 8-position of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. evitachem.com

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. libretexts.org It involves the reaction of an organoboron compound (like a boronic acid or ester) with a halide (in this case, the 8-bromo substituent) in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.org

In the context of this compound, Suzuki-Miyaura coupling can be used to introduce various aryl or vinyl groups at the 8-position. The general scheme for this reaction is as follows:

General Scheme for Suzuki-Miyaura Coupling

Where R is an aryl or vinyl group.

Where R is an aryl or vinyl group.

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields. nih.gov For instance, studies on similar bromo-substituted heterocycles have shown that catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) in the presence of a base like sodium carbonate are effective. nih.gov

The following table provides examples of arylboronic acids that could potentially be coupled with this compound and the corresponding products.

| Arylboronic Acid | Potential Product |

| Phenylboronic acid | 4-Amino-6-methyl-8-phenylquinoline |

| 4-Methoxyphenylboronic acid | 4-Amino-8-(4-methoxyphenyl)-6-methylquinoline |

| Thiophene-2-boronic acid | 4-Amino-6-methyl-8-(thiophen-2-yl)quinoline |

Heck Coupling and Other Catalytic C-C Bond Forming Reactions

The bromine substituent at the C-8 position of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in medicinal chemistry for the synthesis of complex molecular architectures from readily available precursors. While specific studies on the Heck coupling of this compound are not extensively documented in publicly available literature, the reactivity of similar bromo-substituted heterocyclic systems provides a strong indication of its potential to undergo such transformations.

The Heck reaction , a palladium-catalyzed coupling of an aryl halide with an alkene, is a powerful tool for the formation of substituted alkenes. beilstein-journals.org It is anticipated that this compound would react with various alkenes in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), and a base to yield 8-alkenyl-4-amino-6-methylquinolines. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would be critical in achieving optimal yields and selectivity.

Beyond the Heck reaction, other significant palladium-catalyzed C-C bond-forming reactions, such as the Suzuki-Miyaura and Sonogashira couplings , are highly relevant for the derivatization of this compound.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide. wikipedia.org This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and the commercial availability of a vast array of boronic acids. nih.gov The coupling of this compound with various aryl, heteroaryl, or alkyl boronic acids would provide access to a diverse library of 8-substituted-4-amino-6-methylquinolines. The general mechanism involves the oxidative addition of the bromoquinoline to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. libretexts.org

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, co-catalyzed by palladium and copper complexes. wikipedia.org This reaction would allow for the introduction of various alkynyl moieties at the C-8 position of the quinoline ring, leading to the synthesis of 8-alkynyl-4-amino-6-methylquinolines. These products can serve as valuable intermediates for further transformations. libretexts.org

The following table summarizes the expected outcomes and typical conditions for these key C-C bond-forming reactions based on studies of analogous bromo-substituted heterocycles. nih.govnih.govnih.gov

Table 1: Predicted Catalytic C-C Bond Forming Reactions of this compound

| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Product Type |

|---|---|---|---|---|

| Heck Coupling | Alkene (e.g., Styrene, Acrylates) | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ | 8-Alkenyl-4-amino-6-methylquinoline |

| Suzuki-Miyaura Coupling | Boronic Acid/Ester (e.g., Phenylboronic acid) | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄ | 8-Aryl/Alkyl-4-amino-6-methylquinoline |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | 8-Alkynyl-4-amino-6-methylquinoline |

Electrophilic Aromatic Reactions on the Quinoline Nucleus

The quinoline ring system in this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of additional functional groups onto the carbocyclic ring. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the amino group, the methyl group, and the bromine atom, as well as the inherent reactivity of the quinoline nucleus itself.

The amino group at C-4 and the methyl group at C-6 are both activating, ortho-, para-directing groups. Conversely, the bromine atom at C-8 is a deactivating but ortho-, para-directing group. The pyridine ring of the quinoline nucleus is generally less reactive towards electrophiles than the benzene ring. Therefore, electrophilic attack is expected to occur on the benzene ring at positions C-5 and C-7, which are ortho and para to the activating methyl group and ortho to the amino group's influence (transmitted through the ring system).

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation.

Nitration: Treatment of this compound with a mixture of nitric acid and sulfuric acid is expected to introduce a nitro group onto the quinoline ring. Based on studies of the nitration of 6-bromoquinoline, electrophilic attack is likely to occur at the C-5 position, which is activated by the C-6 methyl group and the C-4 amino group. researchgate.netsemanticscholar.org The formation of other isomers, such as substitution at C-7, may also be possible depending on the precise reaction conditions.

Halogenation: The introduction of another halogen atom, such as chlorine or bromine, can be achieved using appropriate halogenating agents (e.g., N-chlorosuccinimide or N-bromosuccinimide). Research on the halogenation of 8-substituted quinolines has shown a preference for substitution at the C-5 position. rsc.org Therefore, halogenation of this compound would likely yield the 5-halo derivative.

The following table outlines the predicted outcomes for key electrophilic aromatic reactions on the quinoline nucleus of this compound.

Table 2: Predicted Electrophilic Aromatic Reactions on the Quinoline Nucleus

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Amino-8-bromo-6-methyl-5-nitroquinoline |

| Chlorination | N-Chlorosuccinimide (NCS) | 4-Amino-8-bromo-5-chloro-6-methylquinoline |

| Bromination | N-Bromosuccinimide (NBS) | 4-Amino-5,8-dibromo-6-methylquinoline |

Derivatization Strategies for 4 Amino 8 Bromo 6 Methylquinoline Scaffolds

Rational Design and Synthesis of Novel Quinoline (B57606) Derivatives for Structure-Activity Relationship Investigations

The rational design of novel derivatives from a parent scaffold like 4-Amino-8-bromo-6-methylquinoline is a fundamental approach in drug discovery. This process typically involves synthesizing a library of related compounds where specific parts of the molecule are systematically altered. By testing these new molecules for biological activity, researchers can establish a structure-activity relationship (SAR), which links specific chemical features to the observed effects.

For the target compound, this would involve modifications at its three key positions: the amino group at position 4, the bromine atom at position 8, and the methyl group at position 6. For instance, the 4-amino group could be acylated, alkylated, or converted into various functional groups like hydrazones to explore how these changes impact biological targets. However, no specific studies detailing such a synthetic program or the resulting SAR for this compound have been reported.

Development of Hybrid Quinoline Scaffolds through Intermolecular Linkages

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores (active molecular structures) to create a single hybrid molecule. This approach aims to combine the biological activities of the parent molecules, potentially leading to enhanced potency, improved selectivity, or a dual-mode of action.

Starting with this compound, one could envision creating hybrid structures by using the 4-amino group as an anchor point. For example, the amine could be linked via a flexible or rigid spacer to another biologically active scaffold, such as an isatin (B1672199) or chalcone (B49325) moiety. Research on other 4-aminoquinolines has demonstrated the feasibility and success of this approach in generating potent antibacterial agents. However, there is no documented research applying this hybridization strategy specifically to the this compound core.

Advanced Spectroscopic and Structural Elucidation of 4 Amino 8 Bromo 6 Methylquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectral Analysis for Positional Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are crucial for confirming the substitution pattern on the quinoline (B57606) core of 4-Amino-8-bromo-6-methylquinoline.

In the ¹H NMR spectrum of a related compound, 6-methylquinoline (B44275), recorded in CDCl₃, the methyl protons (G) exhibit a characteristic singlet at approximately 2.52 ppm. chemicalbook.com The aromatic protons show distinct signals corresponding to their positions on the quinoline ring: H2 (A) at ~8.83 ppm, H8 (B) at ~8.03 ppm, H5 (C) at ~7.99 ppm, H7 (D) at ~7.55 ppm, H3 (E) at ~7.53 ppm, and H4 (F) at ~7.33 ppm. chemicalbook.com The introduction of an amino group at the C4 position and a bromine atom at the C8 position in this compound would significantly alter these chemical shifts. The amino group would cause an upfield shift for the neighboring protons, while the electron-withdrawing bromine atom would induce a downfield shift.

The ¹³C NMR spectrum provides further confirmation of the substituent positions. For the parent 4-methylquinoline, the carbon signals are well-resolved, allowing for unambiguous assignment. chemicalbook.com In this compound, the carbon attached to the bromine (C8) would experience a significant downfield shift, while the carbon attached to the amino group (C4) would be shifted upfield. The chemical shift of the methyl carbon would remain relatively unchanged. Studies on similar bromo-aminoquinoline derivatives have demonstrated the utility of ¹³C NMR in assigning the correct isomeric structure by analyzing the substituent effects on the carbon chemical shifts. nih.gov

| Proton (¹H) | Chemical Shift (ppm) (in CDCl₃) |

| H2 | ~8.83 |

| H3 | ~7.53 |

| H5 | ~7.99 |

| H7 | ~7.55 |

| CH₃ | ~2.52 |

Table 1: Representative ¹H NMR data for the 6-methylquinoline scaffold. chemicalbook.com

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For the related compound, 4-Amino-7-bromo-6-methylquinoline, the molecular weight is 237.10 g/mol , corresponding to the empirical formula C₁₀H₉BrN₂. sigmaaldrich.com For this compound-3-carboxylic acid ethyl ester, the molecular weight is 309.16 g/mol with a molecular formula of C₁₃H₁₃BrN₂O₂. sigmaaldrich.com HRMS analysis of this ester derivative would show a predicted [M+H]⁺ ion at m/z 309.02333 and an [M+Na]⁺ ion at m/z 331.00527, confirming its elemental composition. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique can be used to analyze the fragmentation pattern of this compound, providing further structural information. The fragmentation would likely involve the loss of the bromine atom and cleavage of the quinoline ring system, with the mass spectrum of 6-methylquinoline showing a strong molecular ion peak at m/z 143. chemicalbook.com

| Adduct | Predicted m/z |

| [M+H]⁺ | 309.02333 |

| [M+Na]⁺ | 331.00527 |

| [M-H]⁻ | 307.00877 |

| [M+NH₄]⁺ | 326.04987 |

| [M+K]⁺ | 346.97921 |

Table 2: Predicted HRMS data for ethyl this compound-3-carboxylate. uni.lu

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amino group typically appear in the region of 3300-3500 cm⁻¹. For a similar compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, these bands are observed at 3383 cm⁻¹ and 3494 cm⁻¹. dergipark.org.tr The C-H stretching vibrations of the methyl group and the aromatic ring are expected in the 2800-3100 cm⁻¹ range. The C=C and C=N stretching vibrations of the quinoline ring will give rise to a series of bands between 1400 and 1650 cm⁻¹. dergipark.org.tr The C-Br stretching vibration is typically observed at lower frequencies, usually below 700 cm⁻¹.

Raman spectroscopy provides complementary information. In 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the N-H stretching is seen at 3388 cm⁻¹, and the NH₂ deformation mode is detected at 1594 cm⁻¹. dergipark.org.tr The C-N stretching vibrations are assigned to bands in the region of 1077-1375 cm⁻¹. dergipark.org.tr

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amino) | 3300-3500 |

| C-H Stretch (Aromatic/Alkyl) | 2800-3100 |

| C=C/C=N Stretch (Quinoline Ring) | 1400-1650 |

| C-N Stretch | 1000-1350 |

| C-Br Stretch | < 700 |

Table 3: General expected IR absorption regions for this compound.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transition Analysis

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be characteristic of a substituted quinoline system. Quinoline itself exhibits absorption bands corresponding to π→π* transitions. The introduction of the amino and bromo substituents will cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and the electronic effects of the substituents. For instance, a synthesized imidazole (B134444) derivative containing a nitroaniline moiety showed a prominent absorbance at 386 nm, corresponding to an n–π* transition. researchgate.net

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. While the specific crystal structure of this compound is not available in the provided search results, analysis of related structures provides insight into what can be expected.

For example, the crystal structure of 4-Bromo-8-methoxyquinoline reveals an orthorhombic crystal system with the non-hydrogen atoms being essentially co-planar. nih.gov Similarly, the crystal structure of a 4H-pyran derivative was determined to be monoclinic. researchgate.net X-ray analysis of this compound would provide precise measurements of the C-Br, C-N, and C-C bond lengths within the quinoline ring, confirming the substitution pattern and providing insight into the electronic distribution within the molecule.

| Compound | Crystal System | Space Group | Unit Cell Parameters |

| 4-Bromo-8-methoxyquinoline | Orthorhombic | Pbca | a = 5.1615 Å, b = 12.1337 Å, c = 14.2436 Å |

| Methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate | Monoclinic | C2/c | a = 12.3069 Å, b = 9.7023 Å, c = 24.812 Å, β = 94.862° |

Table 4: Crystallographic data for related compounds. nih.govresearchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules pack in the solid state is determined by intermolecular forces such as hydrogen bonding, halogen bonding, and π-π stacking interactions.

Computational and Theoretical Investigations of 4 Amino 8 Bromo 6 Methylquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and reactivity of quinoline (B57606) derivatives. Calculations are typically performed using hybrid functionals, such as B3LYP, in conjunction with basis sets like 6-311++G(d,p) to provide a balance between computational cost and accuracy. Such studies yield fundamental insights into the molecule's geometry, stability, and electronic properties.

Prediction of Spectroscopic Parameters and Conformational Preferences

DFT calculations are instrumental in predicting the vibrational spectra (FT-IR and Raman) of molecules. By optimizing the ground-state geometry of 4-Amino-8-bromo-6-methylquinoline, its harmonic vibrational frequencies can be calculated. These theoretical frequencies are often scaled to correct for anharmonicity and systematic errors, allowing for a more accurate comparison with experimental data. The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes, such as the N-H stretching of the amino group, C-Br stretching, and various ring vibrations.

Conformational analysis helps identify the most stable three-dimensional arrangement of the atoms. For this compound, this would involve analyzing the rotational barrier of the amino (-NH₂) and methyl (-CH₃) groups to determine the lowest energy conformer, which is crucial for understanding its reactivity and interactions.

Illustrative Data Table: Predicted Vibrational Frequencies (Note: This data is illustrative and based on typical results for similar molecules.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental Frequency (cm⁻¹) | Assignment (based on PED) |

| ν1 | 3450 | ~3445 | Asymmetric N-H Stretch |

| ν2 | 3360 | ~3355 | Symmetric N-H Stretch |

| ν3 | 1625 | ~1620 | C=N Stretch |

| ν4 | 1580 | ~1575 | Aromatic C=C Stretch |

| ν5 | 610 | ~605 | C-Br Stretch |

Analysis of Frontier Molecular Orbitals (FMOs) and Charge Distribution

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the amino group and the quinoline ring, while the LUMO would be distributed across the aromatic system.

Natural Bond Orbital (NBO) analysis provides detailed insight into charge distribution, intramolecular charge transfer (ICT), and hyperconjugative interactions. This analysis calculates the charges on each atom, revealing the electrophilic and nucleophilic sites within the molecule. The amino group is expected to be a strong electron-donating group, increasing the electron density on the quinoline ring system.

Illustrative Data Table: FMO and Reactivity Descriptors (Note: This data is illustrative and based on typical results for similar molecules.)

| Parameter | Value (eV) | Description |

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.65 | Indicator of chemical stability and reactivity |

| Ionization Potential | 5.85 | Energy required to remove an electron |

| Electron Affinity | 1.20 | Energy released when an electron is added |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can map out the potential energy surfaces for chemical reactions involving this compound. By calculating the energies of reactants, transition states (TS), and products, researchers can determine the most likely reaction pathways. For instance, in electrophilic aromatic substitution reactions, calculations can predict whether an incoming electrophile will preferentially attack at a specific position on the quinoline ring. DFT methods are used to locate the transition state structures and calculate the activation energy barriers, providing a quantitative measure of the reaction kinetics. These studies are crucial for optimizing synthetic routes and understanding the formation of byproducts.

Solvation Effects and Stability Studies via Continuum Models (e.g., PCM)

The properties and behavior of a molecule can change significantly in solution compared to the gas phase. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on the stability and electronic structure of this compound. The PCM model treats the solvent as a continuous dielectric medium, which interacts with the solute's charge distribution. These calculations can predict changes in conformational preferences, FMO energies, and spectroscopic properties in different solvents, providing a more realistic picture of the molecule's behavior in a chemical or biological environment.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. This method involves sampling a large number of orientations and conformations of the ligand within the target's binding site and scoring them based on their binding affinity. Docking studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom), that stabilize the ligand-target complex.

Molecular dynamics (MD) simulations can then be used to study the stability and dynamics of the docked complex over time. MD provides a more detailed view of the ligand's behavior in the binding pocket, the flexibility of the protein, and the role of solvent molecules, offering deeper insights than static docking alone.

Illustrative Data Table: Molecular Docking Results (Note: This data is for a hypothetical interaction with a protein kinase and is illustrative.)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase XYZ | -8.5 | LYS745, GLU762 | Hydrogen Bond with Amino Group |

| (PDB: 1ABC) | MET790 | Hydrophobic Interaction with Methyl Group | |

| ASP855 | Halogen Bond with Bromine Atom | ||

| PHE856 | π-π Stacking with Quinoline Ring |

In Vitro Biological Activity and Mechanistic Pathways of 4 Amino 8 Bromo 6 Methylquinoline and Analogs

Mechanistic Studies of Antimicrobial Activity in vitro

The antimicrobial properties of quinoline (B57606) derivatives are well-documented, with many exhibiting significant activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The primary mechanism for many quinolone-based antibacterial agents involves the targeting of essential bacterial enzymes responsible for DNA topology and replication. nih.gov

Inhibition Mechanisms of Key Bacterial Enzymes (e.g., DNA Gyrase, Topoisomerase IV)

Quinolone-class compounds are known to be potent inhibitors of two key bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. nih.govnih.gov

DNA Gyrase: This enzyme is essential in bacteria for introducing negative supercoils into DNA, a process necessary to relieve torsional stress during DNA replication and transcription. nih.gov DNA gyrase is a validated target for antibiotics because it is present in bacteria but not in humans. nih.gov Quinolones act by binding to the enzyme-DNA complex. This interaction stabilizes a transient state where the DNA is cleaved, preventing the subsequent re-ligation step of the enzyme's catalytic cycle. nih.gov This stabilization of the gyrase-DNA cleavage complex effectively "poisons" the enzyme, leading to an accumulation of double-stranded DNA breaks. nih.govnih.gov

Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after DNA replication. nih.gov Similar to their effect on DNA gyrase, quinolones inhibit topoisomerase IV by trapping the enzyme-DNA cleavage complex. nih.gov In many Gram-positive bacteria, such as Staphylococcus aureus, topoisomerase IV is the primary target of fluoroquinolones. nih.gov The choice between targeting gyrase or topoisomerase IV can depend on the specific quinolone structure and the bacterial species. nih.gov

The inhibition of these enzymes by compounds like 4-Amino-8-bromo-6-methylquinoline analogs disrupts DNA architecture and integrity, ultimately leading to bacterial cell death.

Interference with Microbial DNA Replication and Protein Synthesis Pathways

The poisoning of DNA gyrase and topoisomerase IV has direct and catastrophic consequences for microbial DNA replication.

The stalled replication forks and accumulation of double-stranded DNA breaks generated by the stabilized cleavage complexes are highly lethal to the bacteria. nih.gov This rapid inhibition of DNA synthesis is a hallmark of this class of antimicrobial agents. nih.gov While the primary mechanism is the inhibition of DNA replication, downstream effects can indirectly impact protein synthesis. The extensive DNA damage can trigger stress responses, such as the SOS response in bacteria, but the overwhelming damage ultimately leads to the cessation of all essential cellular processes and cell death.

| Compound | Substituent | E. coli Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) | V. parahaemolyticus Inhibition Zone (mm) | P. aeruginosa Inhibition Zone (mm) |

|---|---|---|---|---|---|

| Compound 2 | -NO2 (para) | 27 | 30 | 25 | 28 |

| Compound 3 | -NO2 (meta) | 25 | 28 | 23 | 26 |

| Compound 4 | -Br (para) | 24 | 27 | 22 | 25 |

| Compound 5 | -Cl (para) | 28 | 32 | 26 | 30 |

| Compound 6 | -F (para) | 26 | 29 | 24 | 27 |

| Penicillin G (Standard) | N/A | 20 | 22 | 18 | 21 |

Mechanistic Investigations of Anticancer Activity in vitro

The 4-aminoquinoline (B48711) scaffold has also been explored for the development of novel anticancer agents, with research demonstrating the cytotoxic effects of its derivatives against various human tumor cell lines. nih.govnih.gov The presence of a halogen, such as bromine, at certain positions on the quinoline ring is often associated with enhanced anticancer effects. nih.gov

Apoptosis Induction Pathways in Cancer Cell Lines

Studies on 4-aminoquinoline analogs reveal their ability to induce programmed cell death, or apoptosis, in cancer cells. One key finding is that treatment with these compounds can lead to an accumulation of cells with sub-G1 DNA content, a characteristic feature of apoptotic cells undergoing DNA fragmentation. nih.gov For instance, the analog 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline (VR23) was found to cause eventual cell demise consistent with apoptosis. nih.gov Furthermore, some analogs have been observed to increase the lysosomal volume in cancer cells but not in non-cancerous cells, suggesting that lysosomal stress may be a contributing factor to the initiation of the apoptotic cascade. nih.gov

Mechanisms of Cell Cycle Arrest

In addition to inducing apoptosis, 4-aminoquinoline derivatives can interfere with the cell cycle, preventing cancer cells from proliferating. Research on the analog VR23 showed that it causes cancer cells to form multiple centrosomes. nih.gov This abnormality disrupts the formation of a normal mitotic spindle, leading to cell cycle arrest at the prometaphase-metaphase transition. nih.gov This mitotic catastrophe ultimately triggers cell death. The ability to halt the cell cycle at a specific checkpoint is a common mechanism for many chemotherapeutic agents, as it selectively targets rapidly dividing cancer cells.

Modulation of Specific Molecular Targets and Intracellular Signaling Cascades

The anticancer activity of 4-aminoquinoline analogs is rooted in their interaction with specific molecular targets and the subsequent disruption of intracellular signaling pathways essential for cancer cell growth and survival. While the precise targets can vary based on the specific analog, the quinoline scaffold allows for modifications that can be tailored to interact with various biomolecules. chemimpex.comnih.gov For example, some quinazoline-based drugs are designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in many cancers. nih.gov The development of hybrid pharmacophore compounds, which merge the 4-aminoquinoline scaffold with other active groups like sulfonamides, aims to create molecules with higher efficacy and tumor specificity by potentially engaging multiple targets or pathways. nih.gov

| Compound | Description | MCF-7 (Breast Cancer) | SW480 (Colon Cancer) | MRC-5 (Normal Lung Fibroblast) |

|---|---|---|---|---|

| 8a | Aliphatic linker at SH group | 15.85 ± 3.32 | 17.85 ± 0.92 | 84.20 ± 1.72 |

| 8d | Aromatic linker (meta-CH3) | 59.15 ± 5.73 | 72.45 ± 2.90 | >100 |

| 8e | Aromatic linker (para-CH3) | 35.14 ± 6.87 | 63.15 ± 1.63 | >100 |

| Erlotinib (Standard) | EGFR Inhibitor | 23.14 ± 1.25 | 12.15 ± 1.02 | >100 |

| Cisplatin (Standard) | Chemotherapy Drug | 10.12 ± 0.88 | 8.15 ± 0.95 | 12.50 ± 1.15 |

Antimalarial and Anti-leishmanial Mechanistic Insights from in vitro Studies

The 4-aminoquinoline scaffold is a well-established pharmacophore in the development of antimalarial drugs and has shown promise for the development of agents against Leishmania parasites. nih.govfrontiersin.org The exploration of various analogs, including this compound, provides critical insights into the molecular mechanisms underpinning their parasiticidal activity.

Structure-Property Relationships Governing Biological Potency and Selectivity

The biological activity of 4-aminoquinoline derivatives is intricately linked to their physicochemical properties, which are in turn dictated by the nature and position of substituents on the quinoline ring system. Studies on various 4-aminoquinoline analogs have revealed key structure-activity relationships (SARs) that govern their potency and selectivity against both Plasmodium and Leishmania species.

For instance, the substituents on the quinoline ring significantly influence the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain. nih.gov Electron-withdrawing groups, for example, tend to lower the pKa of both nitrogen atoms. nih.gov This modulation of basicity is crucial as it affects the accumulation of the drug within the acidic food vacuole of the malaria parasite, a process known as pH trapping. nih.gov A direct correlation has been observed between the antiplasmodial activity, when normalized for this pH trapping effect, and the ability of the compound to inhibit the formation of β-hematin. nih.gov

The inhibition of β-hematin formation, a detoxification pathway for the parasite, is a primary mechanism of action for many 4-aminoquinoline antimalarials. The potency of this inhibition is influenced by the hematin-quinoline association constant and the electron-withdrawing capacity of the substituent at the 7-position of the quinoline ring. nih.gov Furthermore, the lipophilicity of this substituent also plays a role in the hematin (B1673048) association constant. nih.gov

In the context of anti-leishmanial activity, the 4-aminoquinoline scaffold has been identified as a "privileged scaffold". nih.gov Compounds like amodiaquine (B18356) have demonstrated significant in vitro efficacy against intracellular amastigotes of L. donovani. nih.gov The presence of a terminal tertiary moiety and a lipophilic chain in the molecular structure of quinoline derivatives has been associated with a high capacity to disrupt the mitochondrial membrane potential in Leishmania parasites. nih.gov

The substitution pattern on the quinoline ring is also critical. For example, the presence of a methyl group at the C-8 position coupled with an amino group at the C-6 position in certain quinolone derivatives has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria, suggesting that such substitutions can significantly modulate biological activity. nih.gov While this finding is in the context of antibacterial agents, it highlights the importance of the substitution pattern in defining the biological spectrum of quinoline compounds.

Interaction with Parasite Survival Targets (e.g., Mitochondrial Depolarization, Lysosomal Accumulation)

The parasiticidal effects of 4-aminoquinoline derivatives are mediated through their interaction with and disruption of key parasite survival pathways. A significant mechanism is the accumulation of these basic compounds in acidic intracellular compartments of the parasite, such as the lysosome in Leishmania and the food vacuole in Plasmodium. This accumulation is driven by the protonation of the quinoline and side-chain nitrogens in the acidic environment, effectively trapping the drug within these organelles. nih.gov

In Leishmania parasites, a crucial target for quinoline-based compounds is the mitochondrion. nih.gov Several quinoline derivatives, particularly those possessing a terminal tertiary moiety and a lipophilic chain, have been shown to induce depolarization of the mitochondrial membrane potential (ΔΨm). nih.gov This disruption of mitochondrial function is a significant contributor to their leishmanicidal activity.

For malaria parasites, the primary site of action is the digestive food vacuole. Here, 4-aminoquinolines are thought to interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion. By inhibiting the polymerization of heme into hemozoin (β-hematin), the free heme accumulates and induces oxidative stress, ultimately leading to parasite death. nih.gov The efficiency of this process is directly linked to the physicochemical properties of the specific 4-aminoquinoline derivative, as discussed in the structure-property relationship section. nih.gov

While the primary focus for antimalarials is the food vacuole, some quinoline derivatives may also exert their effects through other mechanisms. The structural similarities between some antimalarial and anti-leishmanial quinolines suggest that there may be overlapping mechanisms of action, such as the disruption of mitochondrial function, which could be a contributing factor to their antiplasmodial activity as well.

The 4 Aminoquinoline Scaffold in Contemporary Drug Discovery Research

Rational Design Principles for Quinoline-Based Therapeutic Agents

The rational design of quinoline-based therapeutic agents is a meticulously guided process that leverages an in-depth understanding of medicinal and synthetic chemistry, pharmacology, and molecular modeling. manchester.ac.uk A primary principle revolves around the unique structural features of the quinoline (B57606) scaffold, which consists of a fused benzene (B151609) and pyridine (B92270) ring. orientjchem.org This arrangement provides a versatile platform for introducing various functional groups at different positions, thereby modulating the molecule's physicochemical properties and biological activity. orientjchem.orgevitachem.com

Key design strategies often focus on the interaction of quinoline derivatives with specific biological targets. For instance, in the context of antimalarial drug design, the 4-aminoquinoline (B48711) core is known to interfere with heme detoxification in the malaria parasite. manchester.ac.uk Rational design, therefore, involves modifying the substituents on the quinoline ring to enhance this interaction and overcome resistance mechanisms. manchester.ac.ukresearchgate.net This can include the introduction of groups that block metabolic pathways or enhance binding affinity to the target. manchester.ac.ukresearchgate.net

Computational methods, such as quantum mechanics calculations and molecular modeling, play a pivotal role in the rational design process. manchester.ac.uk These techniques allow for the prediction of interactions between a quinoline derivative and its biological target, such as the heme receptor in malaria parasites, guiding the synthesis of more potent and selective agents. manchester.ac.uk The strategic placement of substituents is crucial; for example, the introduction of a fluorine atom or a t-butyl group can be used to block metabolism and enhance antimalarial activity. manchester.ac.uk

Strategies for Lead Compound Identification and Optimization

The journey from a promising chemical entity to a viable drug candidate involves the critical stages of lead compound identification and optimization. slideshare.net A lead compound is a new chemical entity that demonstrates the desired pharmacological activity and has the potential for further development. slideshare.net For quinoline-based therapeutics, several strategies are employed to identify and refine these leads.

High-throughput screening (HTS) is a prominent method for identifying initial lead compounds. slideshare.netacs.org This involves testing large libraries of compounds against a specific biological target to identify "hits" that exhibit the desired activity. acs.org For instance, a combination of HTS and in-house screening of a quinolone library led to the identification of promising hits for antitubercular drug discovery. acs.org

Once a lead compound is identified, it undergoes an optimization process to improve its pharmacodynamic and pharmacokinetic properties. slideshare.net This involves making structural modifications to enhance potency, selectivity, and metabolic stability while reducing toxicity. acs.orgnih.gov For example, in the development of mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors, an initial quinolinone lead was optimized to improve its in vitro and in vivo absorption, distribution, metabolism, and excretion (ADME) properties, ultimately yielding a preclinical candidate. acs.orgnih.gov In-silico studies are also increasingly used to predict the properties of hypothetical quinoline derivatives and guide their synthesis, helping to identify molecules with desirable characteristics, such as being inhibitors of specific enzymes. researchgate.net

Utilization of Quinoline Derivatives as Versatile Building Blocks for Complex Bioactive Molecules

Quinoline and its derivatives are highly valued as versatile building blocks in organic synthesis and medicinal chemistry. orientjchem.orgnumberanalytics.com Their unique structure and reactivity make them ideal starting materials for the construction of more complex, biologically active molecules. orientjchem.orgnumberanalytics.com The compound 4-Amino-8-bromo-6-methylquinoline itself serves as a scaffold that can be further functionalized to create a diverse range of derivatives with potential therapeutic applications.

The synthetic utility of quinoline derivatives is demonstrated in the synthesis of various pharmaceuticals. For example, the antimalarial drug chloroquine (B1663885) and the anticancer agent camptothecin (B557342) are both synthesized using a quinoline starting material. numberanalytics.com The presence of reactive sites on the quinoline ring allows for the introduction of various side chains and functional groups, leading to the creation of novel compounds with tailored biological activities. For instance, 8-Bromo-4-chloro-6-methylquinoline is a key intermediate in the synthesis of potential antimicrobial and anticancer drugs. evitachem.comsmolecule.com

The ability to modify the quinoline core at multiple positions allows chemists to fine-tune the properties of the resulting molecules. Partially reduced quinolines, such as dihydroquinolines and tetrahydroquinolines, are also valuable building blocks for the synthesis of natural products and other bioactive compounds. orientjchem.org This versatility makes the quinoline scaffold a central component in the development of new drugs for a wide range of diseases. orientjchem.orgnih.gov

Advanced Structure-Activity Relationship (SAR) Studies for Enhanced Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. orientjchem.org For quinoline derivatives, extensive SAR studies have been conducted to identify the key structural features responsible for their diverse pharmacological effects. orientjchem.orgnih.gov

These studies involve systematically modifying the quinoline scaffold and evaluating the impact of these changes on biological potency. For example, in the development of antibacterial quinolones, it has been established that the 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is essential for activity. slideshare.net Furthermore, SAR studies have shown that substitutions at specific positions on the quinoline ring can significantly enhance antibacterial efficacy. The introduction of a fluorine atom at the C6-position and a piperazine (B1678402) ring at the C7-position are well-known modifications that improve the antibacterial spectrum and potency. orientjchem.orgslideshare.net

In the context of anticancer agents, SAR studies have revealed that the substitution pattern on the quinoline ring is crucial for activity. nih.gov For instance, a carboxylic acid group at position 3 of the quinoline scaffold has been identified as important for inhibitory activity against certain cancer-related receptors. orientjchem.org Similarly, for antimalarial quinolines, the presence of a basic nitrogen atom in the side chain and a halogen atom on the quinoline ring are known to be important for activity. orientjchem.org These detailed SAR analyses guide the rational design and optimization of quinoline-based drugs to achieve enhanced biological potency and selectivity. nih.govgeorgiasouthern.edu

Data Tables

Table 1: Physicochemical Properties of Selected Quinoline Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound-3-carboxylic acid | C₁₁H₉BrN₂O₂ | 281.11 | Contains a carboxylic acid group at position 3. epa.gov |

| This compound-3-carboxylic acid ethyl ester | C₁₃H₁₃BrN₂O₂ | 309.16 | Ethyl ester derivative of the corresponding carboxylic acid. sigmaaldrich.com |

| 8-Bromo-4-chloro-6-methylquinoline | C₁₀H₇BrClN | 272.53 | A di-halogenated quinoline derivative with a methyl group. evitachem.com |

| 4-Amino-7-bromo-6-methylquinoline | C₁₀H₉BrN₂ | 237.10 | Isomeric bromo-substituted amino-methylquinoline. sigmaaldrich.com |

Table 2: Key Structural Features and Their Impact on Biological Activity from SAR Studies

| Position on Quinoline Ring | Substituent | Resulting Biological Activity Enhancement | Reference |

| 3 | Carboxylic acid group | Crucial for inhibitory activity against certain cancer receptors. | orientjchem.org |

| 4 | Amino group | Essential for antimalarial activity. | manchester.ac.uk |

| 6 | Fluorine atom | Significantly enhances antibacterial activity. | orientjchem.org |

| 7 | Piperazine ring | Improves antibacterial spectrum and potency. | slideshare.net |

| 8 | Halogen atom | Can enhance antimalarial activity. | orientjchem.org |

Advanced Research Applications Beyond Medicinal Chemistry

Applications in Material Science and Organic Electronics

Quinoline (B57606) derivatives are recognized for their potential in the development of novel organic materials with tailored electronic and photophysical properties. Their inherent aromaticity and tunable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels make them attractive for applications in organic electronics.

Development of Organic Semiconductors and Materials with Tuned Optoelectronic Properties

The field of organic electronics, particularly the development of organic light-emitting diodes (OLEDs) and organic semiconductors, relies on materials with specific energy gaps and charge-transport capabilities. Quinoline and its derivatives have been investigated as components of such materials. ossila.com The electronic properties of the quinoline ring can be finely tuned by the introduction of various substituents. nih.gov

The presence of an amino group at the 4-position and a methyl group at the 6-position, both being electron-donating groups, increases the electron density of the quinoline ring system. This generally leads to a raising of the HOMO energy level. Conversely, the bromine atom at the 8-position is an electron-withdrawing group, which can lower the LUMO energy level. This combination of electron-donating and electron-withdrawing groups on the same quinoline scaffold can lead to a reduced HOMO-LUMO gap, which is a desirable characteristic for organic semiconductor materials. This is because a smaller energy gap can facilitate electron excitation and influence the color of emitted light in OLEDs.

Research on related substituted quinolines supports these principles. For instance, studies on 8-bromo-7-hydroxyquinoline (BHQ) have shown that substituents significantly alter the photochemical and photophysical properties of the quinoline chromophore. nih.gov While direct research on the optoelectronic properties of 4-Amino-8-bromo-6-methylquinoline is limited, the investigation of similar structures, such as 8-bromo-4-chloro-6-methylquinoline, for their potential in developing novel materials with unique electronic or optical properties is noted. evitachem.comsmolecule.com The reactivity of the bromo-substituent in palladium-catalyzed coupling reactions further opens avenues for creating more complex, conjugated systems for electronic applications. ossila.com

The development of multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine, a related heterocyclic system, has demonstrated that such architectures can yield materials with promising blue-emitting properties and suitable electron and hole transport characteristics for OLEDs. rsc.org This suggests that appropriately substituted quinolines like this compound could serve as building blocks for similar high-performance organic electronic materials.

Table 1: Predicted Influence of Substituents on the Optoelectronic Properties of the Quinoline Core

| Substituent | Position | Electronic Effect | Predicted Impact on Quinoline Core |

| Amino | 4 | Electron-donating | Increases HOMO energy level |

| Methyl | 6 | Electron-donating | Increases HOMO energy level |

| Bromo | 8 | Electron-withdrawing | Lowers LUMO energy level, enables further functionalization |

This table is based on general principles of physical organic chemistry and data from related compounds.

Catalytic Roles of Quinoline Derivatives in Organic Transformations

Quinoline derivatives have emerged as versatile scaffolds in the field of catalysis, acting as ligands for transition metals or as organocatalysts themselves. Their ability to coordinate with metal centers and influence the steric and electronic environment of the catalytic site is crucial for their function.

The nitrogen atom in the quinoline ring can act as a Lewis base, coordinating to a metal catalyst. The substituents on the quinoline ring play a critical role in modulating the catalytic activity. In the case of this compound, the amino group can also act as a coordinating site, potentially allowing the molecule to function as a bidentate ligand. The steric bulk and electronic nature of the bromo and methyl groups can influence the selectivity of the catalytic reaction.

Complexes of (8-amino)quinoline and its derivatives have been utilized to catalyze organic transformations. nih.gov For example, (8-amino)quinoline has been employed as a directing group for C-H bond functionalization, a powerful strategy in modern organic synthesis. nih.gov The coordination of the amino group and the quinoline nitrogen to a metal center can direct the catalyst to a specific C-H bond, enabling its selective functionalization.

Furthermore, vanadium complexes with methyl-substituted 8-hydroxyquinolines have demonstrated high catalytic activity in the oxidation of hydrocarbons and alcohols. mdpi.com This highlights the potential of substituted quinolines to act as ligands in oxidation catalysis. While specific catalytic applications of this compound are not extensively documented, its structural features suggest its potential as a ligand in various catalytic systems. The presence of the bromine atom also offers a handle for immobilization of the catalyst on a solid support.

Copper-catalyzed three-component coupling reactions have been developed for the synthesis of alkyl-substituted quinolines, showcasing the role of metal catalysis in accessing these important molecules. acs.org Gold-catalyzed hydrogenation of quinolines has also been reported, indicating the utility of these heterocycles in catalytic reductions. nih.gov These examples underscore the broad potential of quinoline derivatives in catalysis, a field where this compound could find future applications due to its specific substitution pattern.

Table 2: Potential Catalytic Applications of this compound

| Potential Role | Catalytic System | Relevant Structural Features |

| Bidentate Ligand | Transition Metal Catalysis (e.g., Pd, Cu, Rh, V) | 4-amino group and quinoline nitrogen for coordination |

| Directing Group | C-H Functionalization Reactions | Coordination of the amino group to direct the catalyst |

| Catalyst Scaffold | Immobilized Catalysis | Bromo group for attachment to a solid support |

This table outlines potential applications based on the structural features of the compound and documented roles of similar quinoline derivatives.

Future Research Directions and Unresolved Challenges

Exploration of Novel and Sustainable Synthetic Routes for 4-Amino-8-bromo-6-methylquinoline and its Analogs

The synthesis of polysubstituted quinolines, such as this compound, often faces challenges related to regioselectivity, harsh reaction conditions, and the use of expensive or toxic reagents. mdpi.comcitedrive.com While classical methods like the Friedländer, Skraup, and Doebner-von Miller reactions provide fundamental routes to the quinoline (B57606) core, they may not be optimal for producing this specific substitution pattern with high efficiency and sustainability. researchgate.netnih.gov

Future research should focus on developing novel synthetic strategies that are both efficient and environmentally benign. This could involve:

Transition Metal-Catalyzed Cross-Coupling Reactions: Modern catalytic methods, such as palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed reactions, could be explored for the late-stage introduction of the amino group onto a pre-functionalized 8-bromo-6-methylquinoline (B1282211) core. mdpi.com

C-H Activation/Functionalization: Direct C-H activation approaches offer an atom-economical way to introduce substituents onto the quinoline scaffold, potentially reducing the number of synthetic steps. mdpi.comcitedrive.com Research into regioselective C-H amination or bromination on a 6-methylquinoline (B44275) precursor could provide a more direct route.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can often improve reaction yields, reduce reaction times, and enhance safety, making them attractive for the synthesis of complex molecules like this compound. mdpi.com

Bio-catalysis: The use of enzymes to catalyze specific steps in the synthesis could offer a highly selective and green alternative to traditional chemical methods.

A significant challenge remains in the controlled, regioselective synthesis of such a polysubstituted quinoline, avoiding the formation of isomeric byproducts. Overcoming this will require a deep understanding of the electronic and steric effects of the substituents at each step of the synthetic sequence.

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

While the biological activities of this compound have not been specifically reported, its structural motifs—the 4-aminoquinoline (B48711) core and halogen substituents—are present in numerous biologically active compounds, including antimalarial, antibacterial, and anticancer agents. rsc.orgnih.gov For instance, the 4-aminoquinoline scaffold is the basis for the antimalarial drug chloroquine (B1663885), and halogenated quinolines have shown a wide range of bioactivities. nih.gov

Future research should aim to:

Synthesize and Screen: The first step is to synthesize this compound and a library of its analogs for screening against a wide range of biological targets.

Identify Molecular Targets: For any identified biological activity, determining the specific molecular target(s) is crucial. This could involve techniques such as affinity chromatography, proteomics, and genetic screening.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the amino, bromo, and methyl groups affect biological activity will be essential for optimizing the compound's potency and selectivity. nih.gov

Molecular Modeling and Docking: Computational studies can provide insights into the binding modes of this compound with its potential biological targets, helping to explain observed SAR data and guide the design of more potent analogs. nih.govnih.govnih.gov

A key challenge will be to elucidate the precise mechanism of action at the molecular level, which is often a complex and time-consuming process.

Integration of Advanced Computational and Experimental Approaches for Rational Compound Design

The traditional approach to drug discovery and materials science often relies on extensive and sometimes serendipitous screening. The integration of computational and experimental methods offers a more rational and efficient path forward. mdpi.com

For this compound, this integrated approach would involve:

In Silico Screening: Before synthesis, computational models can be used to predict the potential biological activities, physicochemical properties, and toxicity of the compound and its virtual analogs.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule, which can be correlated with its experimental behavior. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with biological targets or within a material matrix over time. nih.govmdpi.com

Iterative Design-Synthesize-Test-Analyze Cycles: The results from computational predictions and experimental testing should be used in an iterative feedback loop to refine the design of new and improved analogs.

The primary challenge in this area is the accuracy of the computational models. While these methods are powerful, they are approximations of reality, and their predictive power can be limited, especially for complex biological systems. Continuous refinement of these models based on experimental data is therefore essential.

Development of Novel Functional Materials Based on the Quinoline Core Structure

The quinoline ring system is not only important in biology but also in materials science, with applications in organic light-emitting diodes (OLEDs), sensors, and as corrosion inhibitors. ossila.com The specific substituents on this compound—an electron-donating amino group, an electron-withdrawing bromine atom, and a methyl group—suggest that it could have interesting photophysical and electronic properties.

Future research in this area could explore:

Organic Electronics: The potential of this compound and its derivatives as components in OLEDs, organic photovoltaics (OPVs), or organic field-effect transistors (OFETs) could be investigated. The amino and bromo groups can be used to tune the HOMO/LUMO energy levels of the molecule.

Fluorescent Probes and Sensors: The quinoline nucleus is known to be a good fluorophore. The sensitivity of its fluorescence to the local environment could be exploited to develop sensors for metal ions, anions, or biologically relevant molecules.

Corrosion Inhibitors: The nitrogen atom in the quinoline ring and the amino group can adsorb onto metal surfaces, making quinoline derivatives effective corrosion inhibitors. The specific substitution pattern of this compound might offer enhanced performance.

A significant challenge will be to understand the relationship between the molecular structure and the bulk properties of the resulting materials. This requires a multidisciplinary approach combining synthetic chemistry, materials characterization, and device engineering.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Step | Method | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Bromination | EAS | FeBr₃, paraffin oil | 75–85 | |

| Amination | Nitro reduction (H₂/Pd-C) | Ethanol, RT | 60–70 | |

| Optimization | Continuous flow reactor | Automated system | >90 |

Advanced Question: How can regioselectivity challenges in bromination be addressed?

Answer:

Regioselectivity is influenced by:

- Substituent Effects: Electron-donating groups (e.g., methyl at C6) direct bromination to the para position (C8). Computational DFT studies (e.g., B3LYP functional) predict electron density distribution, guiding reagent choice .

- Catalytic Systems: Lewis acids like FeBr₃ enhance selectivity by stabilizing transition states. Solvent polarity adjustments (e.g., paraffin oil vs. DCM) minimize competing pathways .

- Kinetic Control: Low-temperature conditions (0–5°C) favor kinetic over thermodynamic products.

Basic Question: What spectroscopic techniques validate the structure of this compound?

Answer:

- ¹H/¹³C NMR: Confirms substitution patterns. For example, the C8 bromine deshields adjacent protons (δ ~8.5–9.0 ppm), while the C6 methyl group appears as a singlet (~δ 2.5 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography: Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

Advanced Question: How does the substitution pattern influence biological activity in quinoline derivatives?

Answer:

Structure-Activity Relationship (SAR) studies highlight:

- Amino Group (C4): Enhances binding to heme in antimalarial targets (e.g., Plasmodium falciparum) but increases methemoglobinemia risk .

- Bromine (C8): Improves lipophilicity and membrane permeability, critical for CNS-targeting agents.

- Methyl (C6): Steric effects modulate enzyme inhibition (e.g., cytochrome P450 interactions) .

Q. Table 2: Biological Activity Comparison

| Derivative | Target | IC₅₀ (μM) | Toxicity Profile | Reference |

|---|---|---|---|---|

| 4-Amino-8-Br-6-Me-Q | Plasmodium berghei | 0.12 | Moderate hemolysis | |

| 8-Br-6-Me-Q (no C4-NH₂) | Cancer cell lines (HeLa) | 5.6 | Low cytotoxicity |

Advanced Question: How do computational models resolve contradictions in experimental reactivity data?

Answer:

Discrepancies in reaction outcomes (e.g., unexpected byproducts) are analyzed via:

- Transition State Modeling: DFT calculations (using B3LYP/6-31G*) identify competing pathways, such as alternative bromination sites .

- Solvent Effect Simulations: COSMO-RS models predict solvation energies to optimize solvent choice .

- Electronic Parameter Analysis: Fukui indices pinpoint nucleophilic/electrophilic sites, reconciling divergent experimental yields .

Basic Question: What are the stability considerations for this compound under storage?

Answer:

- Light Sensitivity: Bromine and amino groups make the compound prone to photodegradation. Store in amber vials at –20°C .

- Moisture Control: Hygroscopicity necessitates desiccants (e.g., silica gel) to prevent hydrolysis of the amino group.

- Oxidation Prevention: Antioxidants (e.g., BHT) in solution formulations mitigate amine oxidation .

Advanced Question: What strategies improve yield in multi-step syntheses?

Answer:

- Flow Chemistry: Continuous flow systems enhance mixing and heat transfer, reducing side reactions (e.g., diaryl byproducts in amination) .

- Protection-Deprotection: Temporary protection of the amino group (e.g., acetyl) during bromination prevents undesired substitutions .

- In Situ Monitoring: Real-time HPLC or IR tracking identifies intermediates, enabling rapid optimization .

Basic Question: How is purity assessed for this compound in pharmacological studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。